1-[3-(2-Ethoxyphenoxy)propyl]piperazine;oxalic acid
Overview
Description
1-[3-(2-Ethoxyphenoxy)propyl]piperazine;oxalic acid is a chemical compound with the molecular formula C15H24N2O2. It is a derivative of piperazine, a six-membered ring containing two opposing nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[3-(2-Ethoxyphenoxy)propyl]piperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
1-[3-(2-Ethoxyphenoxy)propyl]piperazine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the piperazine ring .
Scientific Research Applications
1-[3-(2-Ethoxyphenoxy)propyl]piperazine is used in a wide range of scientific research applications:
Chemistry: It is employed in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including protein kinase inhibition.
Medicine: Piperazine derivatives are known for their therapeutic properties, and this compound is investigated for its potential use in drug development.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-[3-(2-Ethoxyphenoxy)propyl]piperazine involves its interaction with specific molecular targets and pathways. The piperazine moiety can act as a hydrogen bond donor/acceptor, enhancing its interaction with biological receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1-[3-(2-Ethoxyphenoxy)propyl]piperazine is unique due to its specific ethoxyphenoxy substitution, which imparts distinct chemical and biological properties. Similar compounds include:
1-[3-(3-Ethoxyphenoxy)propyl]piperazine: Differing in the position of the ethoxy group on the phenoxy ring.
1-[3-(2-Methoxyphenoxy)propyl]piperazine: Featuring a methoxy group instead of an ethoxy group.
These similar compounds share the piperazine core but differ in their substituents, leading to variations in their chemical reactivity and biological activities.
Properties
IUPAC Name |
1-[3-(2-ethoxyphenoxy)propyl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2.C2H2O4/c1-2-18-14-6-3-4-7-15(14)19-13-5-10-17-11-8-16-9-12-17;3-1(4)2(5)6/h3-4,6-7,16H,2,5,8-13H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSRJOVZZINSBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCN2CCNCC2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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